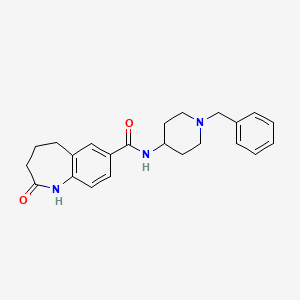![molecular formula C18H16N6S B7499468 4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B7499468.png)
4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine, commonly known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTP is a triazole-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In
Wirkmechanismus
The exact mechanism of action of MPTP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. MPTP has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including DNA topoisomerase II and protein kinase C. Additionally, MPTP has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, through the regulation of NF-κB signaling.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo studies. In cancer cell lines, MPTP has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In animal models of inflammation, MPTP has been shown to reduce the production of inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. Additionally, MPTP has been shown to have antimicrobial effects against various bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPTP is its broad range of biological activities, making it a potential candidate for the treatment of a variety of diseases. Additionally, MPTP has been shown to be relatively non-toxic in animal studies, suggesting that it may have a favorable safety profile. However, one of the main limitations of MPTP is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of MPTP. One area of interest is the development of novel formulations of MPTP that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MPTP and its potential therapeutic applications in various diseases. Finally, the development of MPTP derivatives with improved potency and selectivity may lead to the development of more effective therapies for a variety of diseases.
Synthesemethoden
MPTP can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitropyridine with 4-pyrazol-1-ylbenzyl mercaptan to yield 4-[4-methyl-5-(4-pyrazol-1-ylbenzylthio)-1,2,4-triazol-3-yl]pyridine. This compound can then be further reacted with sodium hydride and methyl iodide to yield the final product, 4-[4-methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine.
Wissenschaftliche Forschungsanwendungen
MPTP has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. In cancer research, MPTP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MPTP has also been shown to exhibit potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, MPTP has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
4-[4-methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c1-23-17(15-7-10-19-11-8-15)21-22-18(23)25-13-14-3-5-16(6-4-14)24-12-2-9-20-24/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPAFWIYVKNQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)N3C=CC=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

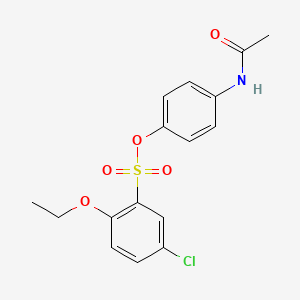
![N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499387.png)
![2-methyl-N-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7499398.png)
![2-methyl-N-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]benzamide](/img/structure/B7499410.png)
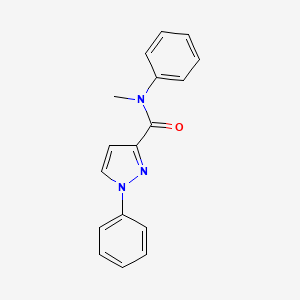
![2-methyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499419.png)
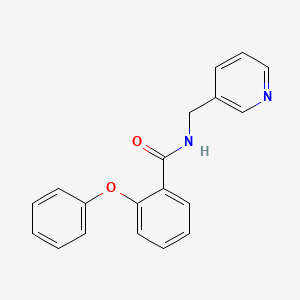
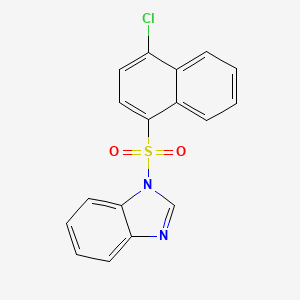
![(6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499453.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7499455.png)
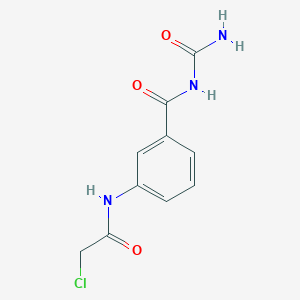
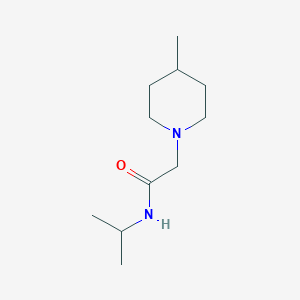
![N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide](/img/structure/B7499478.png)
